Hydrogen-Bond Acceptor (HBA) Count: 5 vs. 4 — Enhanced Intermolecular Interaction Capacity Versus Triazole-Pyrazine Analogs
1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one possesses five hydrogen-bond acceptor (HBA) sites: the carbonyl oxygen, both pyrazinone ring nitrogens (N-1 and N-4), and two triazole nitrogens (N-2 and N-4 of the 1,2,4-triazole). In contrast, the direct non-carbonyl analog 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyrazine and the halogenated analog 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine each contain only four HBA sites, lacking the carbonyl oxygen . This difference is structurally verifiable from SMILES and has direct consequences for target-binding enthalpy and selectivity [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA (carbonyl O + 4 heterocyclic N) |
| Comparator Or Baseline | 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyrazine: 4 HBA; 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine: 4 HBA |
| Quantified Difference | +1 HBA (25% increase) |
| Conditions | SMILES-based atom-type enumeration: Cn1ccnc(-n2cncn2)c1=O (target) vs. Cn1cnc(n1)-c1cnccn1 (comparator) |
Why This Matters
The additional HBA site enables stronger and more geometrically constrained interactions with biological targets that require a carbonyl oxygen for key hydrogen bonds, directly influencing binding potency and selectivity in kinase and metalloenzyme active sites.
- [1] Mortensen DS, Perrin-Ninkovic SM, Shevlin G, et al. Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115. J Med Chem. 2015;58(14):5599-5608. doi:10.1021/acs.jmedchem.5b00627. View Source
